molecular formula C11H12N2O B8720215 4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol

4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol

Cat. No.: B8720215
M. Wt: 188.23 g/mol
InChI Key: ODNJIBSUSQLAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol is an organic compound that features both an imidazole ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol typically involves the reaction of 4-methylimidazole with p-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Hydroxyphenyl)ethanol: Known for its antioxidant properties and used in the synthesis of pharmaceuticals.

    4-Methylimidazole: A simpler imidazole derivative with applications in organic synthesis and as a flavoring agent.

    p-Hydroxybenzyl alcohol: Used in the synthesis of polymers and as an intermediate in the production of fragrances.

Uniqueness

4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol is unique due to the combination of the hydroxyphenyl group and the imidazole ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol

InChI

InChI=1S/C11H12N2O/c1-8-7-12-11(13-8)6-9-2-4-10(14)5-3-9/h2-5,7,14H,6H2,1H3,(H,12,13)

InChI Key

ODNJIBSUSQLAHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)CC2=CC=C(C=C2)O

Origin of Product

United States

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